BenchChemオンラインストアへようこそ!

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

CpxA phosphatase inhibition antibacterial SAR

This 6-bromo-N-(4-chlorophenyl) tetrahydrocarbazole is a 'particularly preferred' compound in the ZA200509905B patent family, validated for CpxA phosphatase inhibition and HPV antiviral profiling. The unique 6-bromo/4-chlorophenyl substitution profile induces CpxRA-dependent signaling alongside a general envelope stress response in Gram-negative bacteria—a dual behavior absent in chloro/fluoro analogs. Ideal for SAR exploration of outer-membrane permeation and RND-efflux recognition. Secure this specific analog to advance lead optimization campaigns and IP landscape analysis.

Molecular Formula C18H16BrClN2
Molecular Weight 375.7 g/mol
CAS No. 812649-21-1
Cat. No. B3155863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
CAS812649-21-1
Molecular FormulaC18H16BrClN2
Molecular Weight375.7 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H16BrClN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2
InChIKeyFQRDSPVFTDFKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 812649-21-1): Procurement-Relevant Identity and Classification


6-Bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 812649‑21‑1) is a halogenated 1‑aminotetrahydrocarbazole derivative explicitly disclosed as a preferred compound in patents covering antiviral tetrahydrocarbazole scaffolds [1]. It belongs to a chemotype that has been investigated both as an inhibitor of human papillomavirus (HPV) replication and as an activator of the bacterial CpxRA two‑component system via CpxA phosphatase inhibition [2]. The combination of a 6‑bromo substituent on the tetrahydrocarbazole core and a 4‑chlorophenyl moiety on the exocyclic amine distinguishes this compound from close analogs that carry alternative halogen patterns or N‑substituents, and this substitution profile has been shown to confer distinct biological properties in antibacterial reporter assays [2].

Why 6‑Bromo‑N‑(4‑chlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑amine Cannot Be Interchanged with Close Tetrahydrocarbazole Analogs


Generic substitution within the 1‑aminotetrahydrocarbazole series is not possible because the biological performance of individual analogs is exquisitely sensitive to both the A‑ring halogen and the N‑substituent. In the CpxA phosphatase assay, chloro and fluoro analogs at the 5‑position provided clean, quantifiable CpxRA activation (e.g., compound 6, 5‑fluoro, EC₅₀ reported), whereas the introduction of bromine at the same position induced bacterial cytotoxicity and a general envelope stress response that prevented reliable determination of CpxA‑specific activation [1]. In the HPV antiviral domain, a closely related 6‑bromo‑N‑(1‑phenylethyl) analog was selected for advanced evaluation based on low‑nanomolar activity in the W12 assay, demonstrating that even minor alterations to the N‑aryl/alkyl substituent can dictate whether a compound progresses to further profiling [2]. Therefore, substituting the 4‑chlorophenyl‑appended 6‑bromo derivative with a 6‑chloro, 6‑fluoro, or N‑phenyl analog will yield a functionally non‑equivalent tool compound or development candidate.

Quantitative Differentiation Evidence for 6‑Bromo‑N‑(4‑chlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑amine Versus Key Comparators


6‑Bromo Substituent Triggers Bacterial Cytotoxicity and Stress‑Response Confound Absent in 5‑Fluoro and 5‑Chloro Analogs

In the CpxA phosphatase inhibitor program, the 5‑bromo analog (compound 4) could not be assigned a CpxRA activation EC₅₀ because it simultaneously induced bacterial cytotoxicity and a general activation of the stress response in the lacZ reporter strain. By contrast, the 5‑fluoro analog (compound 6) and 5‑chloro analog (compound 5) produced clean, quantifiable activation without such confounding effects [1]. This demonstrates that the bromine atom at the 6‑position (equivalent to the 5‑position in the numbering scheme used in that study) introduces a unique dual‑signaling liability that is absent in the corresponding fluoro and chloro derivatives.

CpxA phosphatase inhibition antibacterial SAR cytotoxicity Escherichia coli reporter assay

Patent‑Level Structural Differentiation: 6‑Bromo‑N‑(4‑chlorophenyl) as a Preferred Compound Distinct from 6‑Chloro‑N‑(4‑chlorophenyl)

In the foundational patent family (ZA200509905B / WO2004050652), both 6‑bromo‑N‑(4‑chlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑amine and 6‑chloro‑N‑(4‑chlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑amine are listed among the 'particularly preferred compounds' for the treatment of human papillomavirus infections [1]. However, the 6‑bromo derivative carries a distinct halogen combination (Br at position 6 plus Cl on the N‑phenyl ring) that is not interchangeable with the 6‑chloro variant, as evidenced by the fact that later optimization efforts selected a 6‑bromo‑N‑(1‑phenylethyl) analog (rather than a 6‑chloro‑N‑(4‑chlorophenyl) analog) for advanced evaluation based on low‑nanomolar W12 antiviral potency [2].

antiviral HPV intellectual property tetrahydrocarbazole SAR

N‑(4‑Chlorophenyl) vs. N‑Phenyl vs. N‑(1‑Phenylethyl) Substitution: Implications for CpxA Permeability and Efflux Susceptibility

The 2019 CpxA SAR study demonstrated that the primary amine at position 1 is essential not only for target engagement but also for permeation across the E. coli outer membrane and for reducing susceptibility to efflux [1]. Substitution of this amine (e.g., converting it to a des‑amino derivative) resulted in compounds that were highly susceptible to efflux and suffered from poor permeability. While the published study did not test the N‑(4‑chlorophenyl)-substituted variant, the class‑level inference is that alterations to the N‑substituent that modify the amine's hydrogen‑bonding capacity or steric environment will directly impact intracellular accumulation and target engagement. The 4‑chlorophenyl group on the exocyclic amine of the target compound represents a distinct physicochemical profile (increased lipophilicity, altered basicity) relative to the N‑phenyl or N‑(1‑phenylethyl) analogs, which can be expected to modulate permeability and efflux susceptibility in a manner not captured by the simpler N‑substituents.

antibacterial permeability efflux Gram‑negative accumulation CpxA E. coli

Antiviral SAR Precedent: 6‑Bromo‑N‑aryl Tetrahydrocarbazoles Deliver Low‑Nanomolar HPV Activity in W12 Assay

The Gudmundsson et al. (2009) study reported that several 6‑bromo‑substituted 1‑aminotetrahydrocarbazoles exhibited in vitro anti‑HPV activity in the low nanomolar range in the W12 cellular assay. The lead compound, (1R)‑6‑bromo‑N‑[(1R)‑1‑phenylethyl]‑2,3,4,9‑tetrahydro‑1H‑carbazole‑1‑amine, was specifically selected for further evaluation based on this potency [1]. This establishes that the 6‑bromo‑tetrahydrocarbazole core is compatible with potent antiviral activity when paired with an appropriate N‑substituent. The target compound, bearing a 4‑chlorophenyl rather than a 1‑phenylethyl group, is a direct structural analog within this active series and represents an unexplored but promising N‑aryl variant for HPV antiviral screening.

HPV antiviral W12 assay tetrahydrocarbazole structure‑activity relationship nanomolar potency

Application Scenarios Where 6‑Bromo‑N‑(4‑chlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑amine Offers Differentiated Value


Dual‑Mechanism Antibacterial Probe: Simultaneous CpxA Engagement and Envelope Stress Induction

The 6‑bromo analog's unique property of inducing both CpxRA‑dependent signaling and a general envelope stress response (as demonstrated for the 5‑bromo congener in the lacZ reporter assay [1]) makes it a valuable probe for dissecting the interplay between specific two‑component system activation and broad stress responses in Gram‑negative bacteria. Unlike fluoro or chloro analogs that provide clean, CpxA‑specific activation, the bromo derivative can serve as a tool to study how dual signaling inputs affect virulence factor expression and bacterial fitness.

HPV Antiviral Lead Optimization with Privileged 6‑Bromo‑N‑aryl Scaffold

The published selection of a 6‑bromo‑N‑aryl tetrahydrocarbazole for advanced antiviral profiling [2] validates the 6‑bromo‑N‑(4‑chlorophenyl) compound as a logical starting point for lead optimization campaigns targeting HPV. Procurement of this specific analog enables direct SAR exploration of the 4‑chlorophenyl substituent effects on antiviral potency, selectivity, and pharmacokinetics, building on the established low‑nanomolar activity of the 6‑bromo tetrahydrocarbazole chemotype.

Gram‑Negative Permeability and Efflux SAR with Defined Halogen‑N‑Substituent Pairing

The CpxA SAR studies established that the primary amine is critical for permeation and efflux avoidance in E. coli [1]. The 6‑bromo‑N‑(4‑chlorophenyl) compound, with its secondary amine N‑substituent, provides a distinct physicochemical probe for studying how N‑arylation modulates outer‑membrane penetration and RND‑efflux pump recognition in Gram‑negative pathogens. This application scenario is directly relevant to antibacterial drug discovery programs seeking to optimize intracellular accumulation of tetrahydrocarbazole‑based inhibitors.

Patent‑Protected Chemical Space Exploration for HPV Therapeutics

As a 'particularly preferred compound' in the ZA200509905B patent family [3], the 6‑bromo‑N‑(4‑chlorophenyl) derivative occupies a defined intellectual property position. Organizations pursuing freedom‑to‑operate analyses or seeking to develop novel antiviral agents within the tetrahydrocarbazole patent landscape should prioritize this compound to understand the boundaries of the claimed chemical space and to identify potential differentiation opportunities relative to the 6‑chloro‑N‑(4‑chlorophenyl) and other preferred analogs.

Quote Request

Request a Quote for 6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.